Comprehensive Technical Guide on 1-Benzyl-4-nitro-1H-indazole: Synthesis, Physicochemical Profiling, and Applications in Kinase Inhibitor Development
Comprehensive Technical Guide on 1-Benzyl-4-nitro-1H-indazole: Synthesis, Physicochemical Profiling, and Applications in Kinase Inhibitor Development
Here is an in-depth technical whitepaper detailing the chemical structure, physical properties, synthesis, and applications of 1-benzyl-4-nitro-1H-indazole, designed for researchers and drug development professionals.
Introduction & Structural Elucidation
As a Senior Application Scientist specializing in heterocyclic scaffold development, I frequently encounter the indazole nucleus as a "privileged structure" in medicinal chemistry. Specifically, 1-benzyl-4-nitro-1H-indazole (CAS: 70261-58-4) serves as a critical intermediate in the synthesis of advanced therapeutics, particularly Type III receptor tyrosine kinase inhibitors[1][2].
The structural uniqueness of this compound lies in its dual functionalization:
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The C4-Nitro Group: Acts as a strong electron-withdrawing group (EWG). This not only activates the indazole core for downstream regioselective C-H functionalization (such as C7-arylation) but also serves as a latent amine, which can be unmasked later to form critical hydrogen-bond-donating motifs (e.g., carboxamides) in ATP-competitive kinase inhibitors[2].
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The N1-Benzyl Group: Provides steric bulk and lipophilicity. While its primary role is often as a robust protecting group or a permanent hydrophobic pharmacophore to occupy deep hydrophobic pockets in target proteins, it also directs the regioselectivity of electrophilic aromatic substitutions and palladium-catalyzed cross-couplings[3].
Physicochemical Properties
Accurate physicochemical profiling is essential for predicting the compound's behavior during synthesis, purification, and formulation. The table below synthesizes the core analytical data for 1-benzyl-4-nitro-1H-indazole[1][4].
| Property | Value / Description |
| IUPAC Name | 1-benzyl-4-nitro-1H-indazole |
| CAS Registry Number | 70261-58-4 |
| Molecular Formula | C₁₄H₁₁N₃O₂ |
| Molecular Weight | 253.26 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 75 – 77 °C |
| ¹H NMR (CDCl₃, 400 MHz) Highlights | δ 5.69 (s, 2H, N-CH₂), 7.20-7.36 (m, 5H, Phenyl), 7.43 (t, 1H, J=7.8 Hz, H-6), 7.72 (d, 1H, J=7.8 Hz, H-7), 8.11 (d, 1H, J=8.1 Hz, H-5), 8.66 (s, 1H, H-3) |
Synthetic Methodologies & Mechanistic Insights
The synthesis of 1-benzyl-4-nitro-1H-indazole requires careful control of regioselectivity. Indazoles exhibit annular tautomerism, meaning alkylation typically yields a mixture of N1 and N2 isomers[4][5].
Protocol 1: Regioselective N-Benzylation of 4-Nitro-1H-indazole
Causality Insight: The acidity of the medium, the choice of solvent, and the steric bulk of the electrophile dictate the N1/N2 ratio. Using a strong base like KOH in a polar aprotic solvent (acetone) at low temperatures kinetically favors N1-alkylation, as the N1 nitrogen is less sterically hindered by the adjacent C3 proton compared to the N2 nitrogen, despite the electron-withdrawing nature of the C4-nitro group[4][6].
Step-by-Step Procedure:
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Preparation: Charge a flame-dried round-bottom flask with 4-nitro-1H-indazole (1.0 eq, e.g., 500 mg, 3.06 mmol) and dissolve in anhydrous acetone (0.4 M, 7.5 mL)[6].
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Deprotonation: Cool the solution to 0 °C using an ice bath. Add powdered potassium hydroxide (KOH) (1.5 eq, 258 mg, 4.60 mmol) in one portion. Stir for 15 minutes to ensure complete formation of the indazolide anion[6].
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Alkylation: Dropwise, add benzyl bromide (1.1 eq, 0.400 mL, 3.37 mmol) via syringe to maintain the temperature at 0 °C[6].
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Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir overnight under a nitrogen atmosphere.
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Workup & Purification: Evaporate the acetone under reduced pressure. Dissolve the crude residue in ethyl acetate (50 mL), wash sequentially with distilled water and brine, and dry over anhydrous MgSO₄. Purify via silica gel flash chromatography (EtOAc/Hexane 3:7) to isolate the major N1-isomer (1-benzyl-4-nitro-1H-indazole) as a yellow solid[4].
Protocol 2: Chemoselective Reduction to 1-Benzyl-1H-indazol-4-amine
Causality Insight: To utilize this scaffold in drug discovery, the nitro group must be reduced to an amine. Standard catalytic hydrogenation (H₂ / Pd/C) poses a severe risk of concomitant hydrogenolysis (cleavage) of the N1-benzyl group. Therefore, a milder, chemoselective single-electron transfer reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is strictly required[2][7].
Step-by-Step Procedure:
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Solvation: Suspend 1-benzyl-4-nitro-1H-indazole (1.0 eq, 400 mg, 1.59 mmol) in a 4:1 v/v mixture of Ethanol and Water (10 mL)[2].
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Reagent Addition: Add solid Ammonium Chloride (0.5 eq, 43 mg, 0.79 mmol) followed by Iron powder (10.0 eq, 890 mg, 15.95 mmol)[2].
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Reflux: Attach a reflux condenser and heat the vigorously stirring mixture to reflux (approx. 85 °C) for 1 to 2 hours. Monitor completion via HPLC or TLC (disappearance of the yellow starting material)[2][7].
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Filtration (Self-Validating Step): Cool the mixture to room temperature. The reaction mixture will be a dark slurry of iron oxides. Filter the mixture through a pad of Celite or glass fiber filter paper, washing the filter cake thoroughly with hot Ethyl Acetate to extract the product[2].
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Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and water, separate the organic layer, dry, and evaporate to yield 1-benzyl-1H-indazol-4-amine as an orange/brown solid[2].
Figure 1: Synthetic workflow and regioselective functionalization of 1-benzyl-4-nitro-1H-indazole.
Advanced Functionalization: Oxidative C-H Arylation
Recent advancements in C-H activation have utilized 1-benzyl-4-nitro-1H-indazole as a substrate for Palladium-catalyzed oxidative C7-arylation. The C4-nitro group is crucial here; its electron-withdrawing nature acidifies the indazole core, facilitating the cross-dehydrogenative coupling with various arenes.
However, researchers must account for the steric hindrance introduced by the N1-benzyl group. When subjected to Pd(OAc)₂ (10 mol%), phenanthroline (15 mol%), Ag₂CO₃, and NaOH at 140 °C, 1-benzyl-4-nitro-1H-indazole yields the C7-arylated product, though typically in lower yields compared to its N1-methyl counterpart due to the bulky benzyl moiety restricting the palladacycle intermediate formation.
Applications in Drug Discovery (Type III RTK Inhibitors)
The primary industrial application of 1-benzyl-4-nitro-1H-indazole is as a foundational building block for Type III Receptor Tyrosine Kinase (RTK) inhibitors, specifically targeting PDGFR (Platelet-Derived Growth Factor Receptor), cFMS, and cKIT[2].
Once reduced to the 4-amino derivative, the exocyclic amine is coupled with various heterocyclic acids (e.g., imidazo[1,2-a]pyridine-3-carboxylic acids) to form potent carboxamide inhibitors. These compounds act as ATP-competitive inhibitors. The N1-benzyl group anchors the molecule deep within the hydrophobic pocket adjacent to the ATP-binding site of PDGFR, effectively blocking the autophosphorylation cascade responsible for myofibroblast formation and subsequent fibrotic diseases or gastrointestinal stromal tumors (GIST)[2].
Figure 2: Mechanism of action for 1-benzyl-indazole derivatives in the PDGFR signaling pathway.
Conclusion
1-Benzyl-4-nitro-1H-indazole is a highly versatile, privileged scaffold. By mastering the regioselective N-alkylation and chemoselective reduction protocols outlined above, medicinal chemists can reliably generate the 4-amino precursors necessary for developing next-generation kinase inhibitors. The structural interplay between the activating C4-nitro group and the sterically directing N1-benzyl group makes it a fascinating subject for both synthetic methodology and targeted drug design.
References
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PrepChem. "Synthesis of 4-nitroindazole." PrepChem.com. Available at:[Link]
- Array Biopharma, Inc. "Substituted N-(1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide compounds as type III receptor tyrosine kinase inhibitors." Google Patents (EP2651903B1).
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Semantic Scholar. "Alkylation and Reduction of N-Alkyl-4-nitroindazoles with Anhydrous SnCl2 in Ethanol." Heterocycles. Available at:[Link]
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Società Chimica Italiana. "Oxidative Csp2–H/Csp2–H (Hetero)arylation of Aromatic Heterocycles. An Overview." Chim.it. Available at: [Link]
- Array Biopharma, Inc. "Patent Application Publication US 2016/0002232 A1." Google Patents.
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ACS Publications. "Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles." The Journal of Organic Chemistry. Available at:[Link]
- Array Biopharma, Inc. "Standard Patent AU 2011344001 B2." Google Patents.
- Google Patents. "US4146630A - Blood pressure lowering and adrenergic β-receptor blocking agents.
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